molecular formula C19H22ClFN2O2 B2543340 N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride CAS No. 2418675-22-4

N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride

Cat. No.: B2543340
CAS No.: 2418675-22-4
M. Wt: 364.85
InChI Key: VEXGLHVDVJOFHQ-UHFFFAOYSA-N
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Description

N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C19H22ClFN2O2 and its molecular weight is 364.85. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Chemosensors

A study focused on a highly selective fluorescence chemosensor based on a coumarin fluorophore, demonstrating an "on-off-on" fluorescence response toward specific ions. This type of chemosensor can be applied in detecting and quantifying metal ions in environmental and biological samples, showcasing the utility of fluorophore-based compounds in analytical chemistry (Meng et al., 2018).

Kinase Inhibitors

Another study discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-carboxamides as potent and selective Met kinase inhibitors. These compounds show promise in cancer therapy by inhibiting specific kinases involved in tumor growth and metastasis, illustrating the therapeutic potential of complex amides in oncology (Schroeder et al., 2009).

NF-kB and AP-1 Gene Expression Inhibitors

Research on the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide revealed its role as an inhibitor of transcription mediated by NF-kB and AP-1 transcription factors. Such inhibitors have potential applications in treating inflammatory diseases and cancer by modulating the expression of genes involved in cell proliferation and survival (Palanki et al., 2000).

Recognition of Hydrophilic Compounds

A study on the self-assembled aggregates of a fluoroalkylated end-capped acrylamide oligomer demonstrated selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This research highlights the potential of such compounds in separation science and analytical applications, especially in purifying and concentrating specific molecules from complex mixtures (Sawada et al., 2000).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential uses. For example, it could be tested as a potential drug or studied for its physical and chemical properties .

Mechanism of Action

Properties

IUPAC Name

N-[[4-(2-aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2.ClH/c20-17-3-1-2-15-16(9-11-24-18(15)17)19(23)22-12-14-6-4-13(5-7-14)8-10-21;/h1-7,16H,8-12,21H2,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXGLHVDVJOFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1C(=O)NCC3=CC=C(C=C3)CCN)C=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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